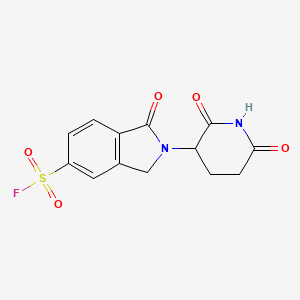
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is an organic compound that features a bromine atom, a hydroxymethyl group, and a cyclopropyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol typically involves the bromination of 2-(1-(hydroxymethyl)cyclopropyl)phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-Bromo-2-(1-(carboxymethyl)cyclopropyl)phenol.
Reduction: 2-(1-(hydroxymethyl)cyclopropyl)phenol.
Substitution: 5-Azido-2-(1-(hydroxymethyl)cyclopropyl)phenol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl group adds rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(1-(Hydroxymethyl)cyclopropyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-(1-(hydroxymethyl)cyclopropyl)phenol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)aniline: Contains an amino group instead of a hydroxyl group, which can significantly alter its reactivity and interactions.
Uniqueness: 5-Bromo-2-(1-(hydroxymethyl)cyclopropyl)phenol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature, combined with the hydroxymethyl and cyclopropyl groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
5-bromo-2-[1-(hydroxymethyl)cyclopropyl]phenol |
InChI |
InChI=1S/C10H11BrO2/c11-7-1-2-8(9(13)5-7)10(6-12)3-4-10/h1-2,5,12-13H,3-4,6H2 |
InChI-Schlüssel |
OTIAGRPSVFOZQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=C(C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)






![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)
